3-Acetyl-5-phenylisoxazole
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Overview
Description
3-Acetyl-5-phenylisoxazole is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its versatile properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst. This method is known for its regioselectivity and efficiency . Another approach involves the condensation of nitroacetic esters with dipolarophiles under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly methods. For instance, solvent-free synthesis under ball-milling conditions using a recyclable copper/alumina nanocomposite catalyst has been developed, allowing for moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-Acetyl-5-phenylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Acetyl-5-phenylisoxazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells . The compound’s interactions with enzymes and receptors play a crucial role in its biological activities .
Comparison with Similar Compounds
- 3,5-Diphenylisoxazole
- 3-Acetyl-4-methylisoxazole
- 5-Phenylisoxazole-3-carboxylic acid
Comparison: 3-Acetyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesSimilarly, the presence of a phenyl group differentiates it from 3-Acetyl-4-methylisoxazole, leading to different biological activities .
Properties
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLJVQLPPKWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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